![molecular formula C9H9ClN4O2S B246506 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. The compound has also been found to inhibit the activity of certain enzymes involved in angiogenesis, which is the process of new blood vessel formation. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
実験室実験の利点と制限
One advantage of using 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potent antitumor and antiviral properties. This makes it a promising candidate for the development of new drugs for the treatment of cancer and viral infections. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential application in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the development of new synthesis methods for this compound could lead to the discovery of more potent analogs with improved therapeutic properties.
合成法
The synthesis of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to produce 5-chloro-2-nitrobenzoyl chloride. The second step involves the reaction of 5-chloro-2-nitrobenzoyl chloride with 2-amino-4-methylpyridine to produce 5-chloro-2-nitro-N-(4-methyl-2-pyridyl)benzamide. The third step involves the reduction of the nitro group to an amino group using iron powder in acetic acid. The fourth step involves the reaction of the resulting amine with methylthioacetic acid to produce 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
科学的研究の応用
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential application in medicinal chemistry and pharmacology. It has been found to possess anti-inflammatory, antitumor, and antiviral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to inhibit the replication of the hepatitis C virus.
特性
分子式 |
C9H9ClN4O2S |
|---|---|
分子量 |
272.71 g/mol |
IUPAC名 |
6-chloro-5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN4O2S/c1-3-5(10)9(16)14-7(12-3)4(6(11)15)8(13-14)17-2/h13H,1-2H3,(H2,11,15) |
InChIキー |
BMIZTUISWHGVFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)SC)C(=O)N)Cl |
正規SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)SC)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



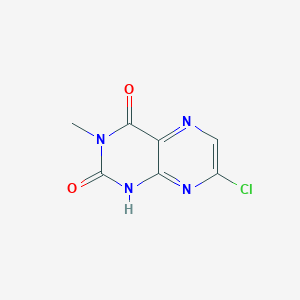
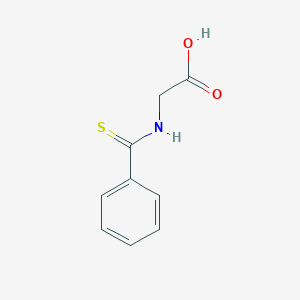
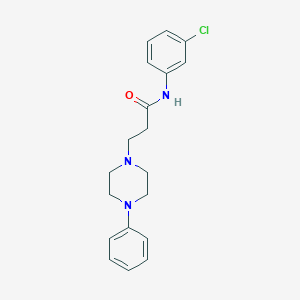
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

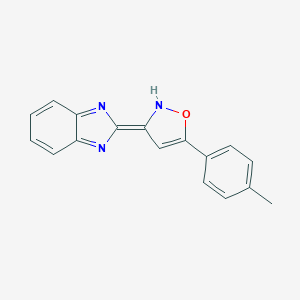
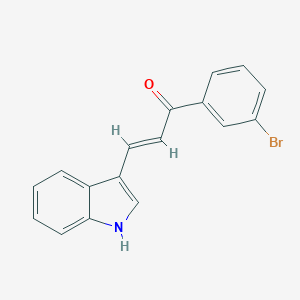
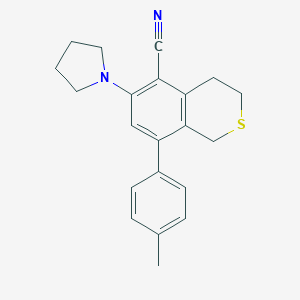
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
